Nanomolar Lysosomal AMPK Activation Without Nucleotide Perturbation vs. AICAR
Aldometanib activates lysosomal AMPK at concentrations as low as 5 nM in multiple cell types, as measured by phosphorylation of AMPKα at Thr172 [1]. In contrast, the AMP mimetic AICAR typically requires concentrations of 100-500 µM to achieve pan-cellular AMPK activation [1][2]. Crucially, aldometanib does not alter AMP:ATP or ADP:ATP ratios at concentrations below 200 nM, confirming a nucleotide-independent mechanism distinct from energy stress-induced activation [1][3]. This differential potency and mechanism profile makes aldometanib a uniquely clean tool for studying lysosomal AMPK pathways without confounding energy stress responses.
| Evidence Dimension | AMPK activation EC50 / mechanism |
|---|---|
| Target Compound Data | 5 nM (lysosomal AMPK activation); no change in AMP:ATP/ADP:ATP at <200 nM |
| Comparator Or Baseline | AICAR: 100-500 µM (pan-cellular AMPK activation); activates AMPK via AMP mimetic mechanism |
| Quantified Difference | ~20,000-100,000-fold lower concentration; distinct nucleotide-independent vs. AMP-mimetic mechanism |
| Conditions | HEK293T cells, mouse primary myocytes, MEFs; immunoblotting for p-AMPKα; adenine nucleotide quantification by LC-MS |
Why This Matters
Researchers studying nutrient-sensing pathways require a tool that activates lysosomal AMPK without triggering energy stress or AMP-mimetic off-target effects. Aldometanib's >20,000-fold potency advantage and mechanistic specificity directly address this unmet need.
- [1] Zhang CS, Li M, Wang Y, et al. The aldolase inhibitor aldometanib mimics glucose starvation to activate lysosomal AMPK. Nat Metab. 2022;4(10):1369-1401. View Source
- [2] Zhang CS, et al. Fig. 1: Aldometanib activates lysosomal AMPK. Nat Metab. 2022;4(10). View Source
- [3] Hardie DG. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? Life Metab. 2022;1(3):209-210. View Source
